molecular formula C21H17N3O B11603200 N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11603200
M. Wt: 327.4 g/mol
InChI Key: FGTJOSSOEODSEI-UHFFFAOYSA-N
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Description

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve elevated temperatures and neutral to weakly basic organic solvents .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives often employs solid support catalysts such as Al2O3 and TiCl4 to enhance the yield and purity of the final product . These methods are designed to be scalable and cost-effective, suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can produce various halogenated derivatives, while oxidation can lead to the formation of carboxylic acids or ketones .

Scientific Research Applications

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It has been shown to act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions lead to various biological effects, including cell cycle arrest, modulation of calcium signaling, and neurotransmission regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide stands out due to its unique combination of the imidazo[1,2-a]pyridine and benzamide moieties. This structural feature contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.

Biological Activity

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C18_{18}H16_{16}N4_{4}O
  • SMILES Notation : CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)N+[O-]

This structure indicates the presence of an imidazo[1,2-a]pyridine moiety, which is often associated with various biological activities.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have highlighted the role of imidazo[1,2-a]pyridines in inhibiting specific cancer cell lines. A study indicated that derivatives of this compound could effectively inhibit cell proliferation in various cancer types by inducing apoptosis and cell cycle arrest .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in tumor growth and metastasis.
  • Modulation of Signaling Pathways : These compounds may interfere with critical signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced tumor growth .

Case Studies

Several studies have focused on the biological activity of benzamide derivatives. For example:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of benzamide derivatives on breast cancer cells.
    • Findings : The study found that certain derivatives showed significant cytotoxicity, with IC50 values indicating potent activity against MCF-7 breast cancer cells .
  • Mechanistic Studies :
    • Objective : To understand the molecular interactions between imidazo[1,2-a]pyridine derivatives and their targets.
    • Findings : Molecular docking studies suggested strong binding affinities to key protein targets involved in cancer progression .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

StudyCompoundActivityTargetIC50 (µM)
1Benzamide Derivative AAnticancerMCF-7 Cells15
2Benzamide Derivative BCytotoxicVarious Cancer Lines20
3Imidazo Derivative CKinase InhibitionRET Kinase10

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O/c1-15-7-6-12-24-14-19(23-20(15)24)17-10-5-11-18(13-17)22-21(25)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,25)

InChI Key

FGTJOSSOEODSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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